2,2-Dimethyl-3-oxo-3-phenylpropanal

Description

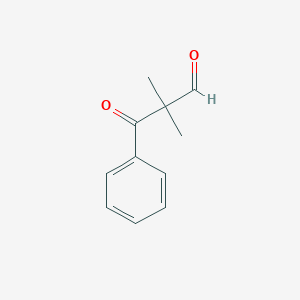

2,2-Dimethyl-3-oxo-3-phenylpropanal (CAS: 1750-74-9) is an α,β-unsaturated aldehyde with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol. Its structure features a phenyl group at the β-position, a ketone group at the α-position, and two methyl groups at the γ-position (adjacent to the aldehyde functionality). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of fragrances, pharmaceuticals, and agrochemicals due to its reactive aldehyde and ketone moieties . Commercial samples typically exhibit a purity of ≥99%, highlighting its importance in precision-driven applications.

Properties

CAS No. |

1750-74-9 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2,2-dimethyl-3-oxo-3-phenylpropanal |

InChI |

InChI=1S/C11H12O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |

InChI Key |

RAKVKEWSBZRILU-UHFFFAOYSA-N |

SMILES |

CC(C)(C=O)C(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C=O)C(=O)C1=CC=CC=C1 |

Synonyms |

2,2-DIMETHYL-3-OXO-3-PHENYLPROPANAL |

Origin of Product |

United States |

Scientific Research Applications

Applications in Organic Synthesis

DMOP serves as a valuable intermediate in the synthesis of various organic compounds:

- Building Block for Complex Molecules : DMOP's structure allows it to be transformed into more complex molecules through various chemical reactions such as aldol condensation and Michael addition.

- Synthesis of Fragrance Compounds : Due to its aromatic properties, DMOP is used in the formulation of perfumes and flavoring agents. It has been noted for its floral scent characteristics, making it suitable for use in the cosmetic industry .

Pharmaceutical Applications

DMOP has potential applications in medicinal chemistry:

- Antimicrobial Agents : Research indicates that derivatives of DMOP exhibit antimicrobial properties, which can be exploited in developing new antibiotics.

- Anti-inflammatory Compounds : Some studies suggest that modifications of DMOP can lead to compounds with anti-inflammatory effects, providing a pathway for new therapeutic agents .

Table 1: Summary of Synthesis Methods and Yields

| Synthesis Method | Reagents Used | Yield (%) |

|---|---|---|

| Stork Enamine Alkylation | N-isopropylbenzamide + 1-Pyrrolizino-2-methyl-1-propene | 15% |

| Bromination + Alkylation | Various substituted alkylaromatics | 65% |

Case Study 1: Fragrance Development

A study highlighted the synthesis of DMOP derivatives that possess unique olfactory properties. The derivatives were evaluated for their scent profiles and found to have applications in creating new fragrances that mimic natural floral scents .

Case Study 2: Antimicrobial Activity

Research conducted on DMOP derivatives showed promising results against various bacterial strains. The study focused on modifying the carbon chain length and functional groups to enhance antimicrobial efficacy, demonstrating the potential for developing new antibiotics from this compound .

Comparison with Similar Compounds

Structural and Functional Insights:

Electron-Withdrawing vs. Electron-Donating Groups: The fluoro and trifluoromethyl substituents in compounds from and enhance electrophilicity, improving reactivity in nucleophilic additions. Diphenyl groups in introduce steric hindrance, which may reduce reaction rates but improve selectivity in catalytic processes.

Synthetic Utility :

- The ethyl ester derivatives () are more stable than the aldehyde in , making them preferable for multi-step syntheses.

- Fluorinated analogs () are critical in medicinal chemistry for modulating pharmacokinetics (e.g., metabolic stability) .

Research Findings and Data

Preparation Methods

Olefination

A mixture of 2-methyl-3-phenylpropanal, lithium chloride, and phosphopropionate esters in acetonitrile undergoes DBU-promoted olefination at 0°C. This step forms α,β-unsaturated esters with 56–72% yields, depending on the substituents.

Reduction and Oxidation

The ester intermediate is reduced with diisobutylaluminum hydride (DIBAL-H) at −78°C to the allylic alcohol, followed by Dess-Martin periodinane (DMP) oxidation to the aldehyde. Although the final oxidation achieves >90% conversion, steric effects from the dimethyl group may necessitate extended reaction times.

Table 2: Key Parameters for Pd-Mediated Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Olefination | LiCl, DBU, CH₃CN, 0°C | 56–72% |

| Reduction | DIBAL-H, CH₂Cl₂, −78°C | 60–85% |

| Oxidation | DMP, CH₂Cl₂, rt | 90–97% |

Comparative Analysis

-

Efficiency : The Stork method offers a one-pot enamine approach but suffers from low yield (15%). The Pd route, while multi-step, achieves higher cumulative yields (theoretical ~45–60%).

-

Steric Effects : Both methods struggle with the geminal dimethyl group, which impedes hydrolysis in the Stork route and slows oxidation in the Pd pathway.

-

Scalability : The Pd method’s use of toxic reagents (DIBAL-H, DMP) complicates large-scale production, whereas the Stork protocol employs milder aqueous workups.

Emerging Methodologies and Optimization

Enantioselective Approaches

Chiral phosphoric acids (e.g., TRIP) have catalyzed asymmetric aldol reactions of α-branched aldehydes. Adapting these catalysts to the Stork enamine system may enable enantioselective synthesis, though the dimethyl group’s steric bulk remains a challenge.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-3-oxo-3-phenylpropanal in laboratory settings?

- Methodological Answer : The compound can be synthesized via high-yield pathways involving ketone protection, aldol condensation, and subsequent deprotection. For example, a reported route achieves a 92.0% yield using a multi-step approach with controlled reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side reactions . The starting materials often include phenylacetone derivatives and alkylating agents, with purification steps such as column chromatography or recrystallization to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodological Answer :

- NMR : The aldehyde proton (CHO) appears as a singlet near δ 9.8–10.2 ppm in -NMR, while the quaternary dimethyl group (C(CH)) resonates around δ 1.2–1.4 ppm. Aromatic protons (CH) show multiplet signals in δ 7.2–7.6 ppm. -NMR confirms the ketone (C=O) at δ 200–210 ppm and the aldehyde (CHO) at δ 190–200 ppm .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~2800 cm (aldehyde C-H stretch) are diagnostic.

- MS : The molecular ion peak ([M]) corresponds to the molecular formula CHO, with fragmentation patterns showing loss of CO (m/z -28) and methyl groups .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or IR bands) often arise from conformational flexibility or solvent effects. X-ray crystallography provides definitive structural validation by resolving bond lengths, angles, and spatial arrangements. For example, a related spirocyclic compound’s crystal structure (resolution: 0.80 Å) confirmed regioselectivity in carbonyl positioning, which NMR alone could not resolve . Computational tools (DFT, Gaussian) can also model electronic environments to predict spectra, aiding in data reconciliation .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Methodological Answer : The compound’s α,β-unsaturated ketone moiety makes it prone to nucleophilic attacks at the β-carbon. To enhance regioselectivity:

- Catalysis : Use Lewis acids (e.g., BF-OEt) to polarize the carbonyl group, directing nucleophiles to the β-position .

- Protection : Temporarily block the aldehyde group with trimethylsilyl (TMS) reagents to prevent unwanted aldol side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring β-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.